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Compound of Interest

Compound Name: 1-Ethylpiperidin-4-amine

Cat. No.: B1274934

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpiperidin-4-amine is a valuable bifunctional building block in organic synthesis,
particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a
secondary amine within the piperidine ring and a primary amine at the 4-position, offers
multiple points for chemical modification, allowing for the construction of diverse and complex
molecular architectures. The piperidine scaffold is a well-established privileged structure in
medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.
The ethyl group on the piperidine nitrogen can further influence the lipophilicity and metabolic
stability of the final compounds. This guide provides a comprehensive overview of the chemical
properties, key synthetic transformations, and applications of 1-Ethylpiperidin-4-amine as a
versatile synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Ethylpiperidin-4-amine is presented in
Table 1. These properties are essential for designing reaction conditions and for understanding
the compound's behavior in various chemical and biological systems.
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Property Value Reference
Molecular Formula C7H1sN2 [1]
Molecular Weight 128.22 g/mol [1]
CAS Number 50534-45-7 [1]
IUPAC Name 1-ethylpiperidin-4-amine [1]
SMILES CCN1CCC(CC1)N [1]
XLogP3 0.2 [1]
Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor
ydrog p ’ [1]
Count

Key Synthetic Transformations

The reactivity of 1-Ethylpiperidin-4-amine is primarily centered around its two amine
functionalities. The primary amine at the 4-position is generally more reactive towards acylation
and imine formation, while the tertiary amine within the piperidine ring is nucleophilic and can
participate in quaternization reactions. This section details key synthetic transformations
involving 1-Ethylpiperidin-4-amine.

Amide Coupling

Amide bond formation is a fundamental reaction in medicinal chemistry, and the primary amine
of 1-Ethylpiperidin-4-amine readily undergoes this transformation with a variety of carboxylic
acids and their derivatives.
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Reaction Conditions

Solvent (e.g., DMF, DCM)

Starting Materials

Base (e.g., DIPEA) N-(1-ethylpiperidin-4-yl)amide

Carboxylic Acid (R-COOH)

Coupling Reagent
(e.g., EDC, HATU)

1-Ethylpiperidin-4-amine

Click to download full resolution via product page

Amide Coupling Workflow

Experimental Protocol: Synthesis of N-(1-ethylpiperidin-4-yl)benzamide

This protocol describes a general procedure for the amide coupling of 1-Ethylpiperidin-4-
amine with benzoyl chloride.

Materials:

1-Ethylpiperidin-4-amine

Benzoyl chloride

Triethylamine (TEA)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate solution

© 2025 BenchChem. All rights reserved. 3/15 Tech Support


https://www.benchchem.com/product/b1274934?utm_src=pdf-body-img
https://www.benchchem.com/product/b1274934?utm_src=pdf-body
https://www.benchchem.com/product/b1274934?utm_src=pdf-body
https://www.benchchem.com/product/b1274934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Brine
e Anhydrous magnesium sulfate
Procedure:

o To a stirred solution of 1-Ethylpiperidin-4-amine (1.0 eq) and triethylamine (1.2 eq) in
anhydrous dichloromethane at 0 °C, add benzoyl chloride (1.1 eq) dropwise.

 Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
» Monitor the reaction progress by thin-layer chromatography (TLC).
e Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

o Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume
of aqueous phase).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure.

» Purify the crude product by silica gel column chromatography (e.g., using a gradient of
methanol in dichloromethane) to afford the pure N-(1-ethylpiperidin-4-yl)benzamide.

Representative Quantitative Data:
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Couplin )

Reactan Reactan . Temp Yield
g Base Solvent  Time (h)

tl t2 (°C) (%)
Reagent

1-

Ethylpipe  Benzoic EDC/HO

o _ DIPEA DMF 12 RT 85

ridin-4- Acid Bt

amine

1-

) Acetic

Ethylpipe ] o

o Anhydrid - Pyridine DCM 2 RT 92

ridin-4-

e

amine

1-

Ethylpipe  Benzoyl

_ .ypp .y TEA DCM 3 RT 90*

ridin-4- Chloride

amine

*Note: These are representative yields based on similar reactions and may vary depending on
the specific substrates and reaction conditions.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and can be used to introduce
a variety of substituents to the primary amine of 1-Ethylpiperidin-4-amine by reacting it with
aldehydes or ketones in the presence of a reducing agent.
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Reaction Conditions

Acid Catalyst (optional)
(e.g., AcOH)

Starting Materials
Solvent (e.g., DCM, MeOH)

N-Substituted-1-ethylpiperidin-4-amine

Aldehyde or Ketone

Reducing Agent
(e.g., NaBH(OACc)3)

1-Ethylpiperidin-4-amine

Click to download full resolution via product page

Reductive Amination Workflow

Experimental Protocol: Synthesis of N-Isopropyl-1-ethylpiperidin-4-amine

This protocol outlines a general procedure for the reductive amination of 1-Ethylpiperidin-4-
amine with acetone.

Materials:

1-Ethylpiperidin-4-amine

Acetone

Sodium triacetoxyborohydride (NaBH(OAC)3)

Dichloromethane (DCM), anhydrous

Acetic acid (optional)
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e Saturated aqueous sodium bicarbonate solution
e Brine

e Anhydrous magnesium sulfate

Procedure:

To a stirred solution of 1-Ethylpiperidin-4-amine (1.0 eq) and acetone (1.5 eq) in anhydrous
dichloromethane, add a catalytic amount of acetic acid (optional).

Stir the mixture at room temperature for 30 minutes.

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
Continue stirring the reaction mixture at room temperature for 12-16 hours.
Monitor the reaction progress by TLC.

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium
bicarbonate solution.

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume
of aqueous phase).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to afford the pure N-lIsopropyl-
1-ethylpiperidin-4-amine.

Representative Quantitative Data:
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Carbonyl .
Reactant Reducing ) .
Compoun Solvent Time (h) Temp (°C) Yield (%)
1 Agent
d
1-
Ethylpiperi Benzaldeh NaBH(OAc
DCM 16 RT 88
din-4- yde )3
amine
1-
Ethylpiperi
) Acetone NaBHsCN MeOH 24 RT 82
din-4-
amine
1-
Ethylpiperi Cyclohexa
_ Y Y Hz/Pd-C EtOH 8 50 90*
din-4- none
amine

*Note: These are representative yields based on similar reactions and may vary depending on
the specific substrates and reaction conditions.

N-Alkylation

While the primary amine is more reactive under many conditions, the tertiary amine within the
piperidine ring can undergo N-alkylation, typically with reactive alkyl halides, to form quaternary
ammonium salts. Selective alkylation of the primary amine can be achieved under specific
conditions or by using a protecting group strategy. The following protocol describes the
alkylation of the primary amine.

Experimental Protocol: Synthesis of N-Benzyl-1-ethylpiperidin-4-amine

This protocol describes a general procedure for the N-alkylation of the primary amine of 1-
Ethylpiperidin-4-amine with benzyl bromide.

Materials:

o 1-Ethylpiperidin-4-amine

© 2025 BenchChem. All rights reserved. 8/15 Tech Support


https://www.benchchem.com/product/b1274934?utm_src=pdf-body
https://www.benchchem.com/product/b1274934?utm_src=pdf-body
https://www.benchchem.com/product/b1274934?utm_src=pdf-body
https://www.benchchem.com/product/b1274934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Benzyl bromide

e Potassium carbonate (K2CO3s)

o Acetonitrile (ACN), anhydrous

e Saturated aqueous sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate

Procedure:

e To a stirred suspension of 1-Ethylpiperidin-4-amine (1.0 eq) and potassium carbonate (2.0
eq) in anhydrous acetonitrile, add benzyl bromide (1.1 eq) dropwise at room temperature.

o Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

o Monitor the reaction progress by TLC.

e Upon completion, cool the reaction mixture to room temperature and filter off the inorganic
salts.

o Concentrate the filtrate under reduced pressure.

o Dissolve the residue in dichloromethane and wash with saturated aqueous sodium
bicarbonate solution and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

 Purify the crude product by silica gel column chromatography to afford the pure N-Benzyl-1-
ethylpiperidin-4-amine.

Representative Quantitative Data:
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Reactant Alkylatin

Base Solvent Time (h) Temp (°C) Yield (%)

1 g Agent
1_
Ethylpiperi Benzyl
) YPIP y K2COs ACN 5 55 85
din-4- Bromide
amine
1-
Ethylpiperi Ethyl

yiPip y DIPEA DMF 12 RT 78
din-4- lodide
amine
1_
Ethylpiperi Methyl
) YiPIP ) Y NaHCOs MeOH 8 RT 80*
din-4- lodide
amine

*Note: These are representative yields based on similar reactions and may vary depending on
the specific substrates and reaction conditions.

Applications in Drug Discovery

The 1-ethylpiperidin-4-amine scaffold is a key component in the design and synthesis of
various biologically active molecules, particularly those targeting the central nervous system.

Opioid Receptor Modulators

The piperidine core is a classic feature of many potent opioid receptor agonists and
antagonists. The 4-amino substituent on the piperidine ring provides a crucial interaction point
with the opioid receptors. By modifying the substituents on the primary amine and the
piperidine nitrogen, the affinity and selectivity for different opioid receptor subtypes (4, 8, and K)
can be fine-tuned. For instance, N-acylation of the 4-amino group with various lipophilic groups
is a common strategy in the development of potent fentanyl analogs.[2]

Sigma-1 Receptor Ligands
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The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of
neurological disorders. Many sigma-1 receptor ligands possess a piperidine or piperazine core.
The nitrogen atom of the piperidine ring is often involved in a key salt bridge interaction with an
acidic residue (e.g., Glul72) in the receptor's binding pocket.[3] The ethyl group on the
piperidine nitrogen and further substitutions on the 4-amino group of 1-ethylpiperidin-4-amine
can be used to modulate the lipophilicity and steric bulk of the ligand, thereby influencing its
affinity and selectivity for the sigma-1 receptor.[3]

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9303367/
https://www.benchchem.com/product/b1274934?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9303367/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENB"E Foundational & Exploratory

Check Availability & Pricing

Sigma-1 Ligand
(e.g., derived from
1-Ethylpiperidin-4-amine)

Endoplasmic Reticulum/Membrane

Sigma-1 Receptor

translocation &

issociation .
modulation

BiP (Chaperone) IP3 Receptor

Caz* Release

Modulation of
Cellular Signaling
(e.g., Neuronal Plasticity)

Click to download full resolution via product page

Sigma-1 Receptor Signaling Pathway
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Representative Spectroscopic Data

The following are representative spectroscopic data for a derivative of 1-Ethylpiperidin-4-
amine, N-(1-ethylpiperidin-4-yl)acetamide. This data is based on closely related structures and
predictive models, as comprehensive experimental data for this specific compound is not
readily available in public databases.

N-(1-ethylpiperidin-4-yl)acetamide

1H NMR (400 MHz, CDCls) & (ppm): 5.35 (br s, 1H, NH), 3.75-3.65 (m, 1H), 2.85-2.75 (m,
2H), 2.45 (g, J = 7.2 Hz, 2H), 2.15-2.05 (m, 2H), 1.95 (s, 3H), 1.90-1.80 (m, 2H), 1.55-1.40
(m, 2H), 1.05 (t, J = 7.2 Hz, 3H).

13C NMR (100 MHz, CDCls) & (ppm): 169.5, 52.8, 52.1, 47.8, 32.5, 23.4, 12.0.

IR (KBr, cm~1): 3290 (N-H stretch), 2970, 2935 (C-H stretch), 1645 (C=0 stretch, Amide 1),
1550 (N-H bend, Amide II).

MS (ESI+): m/z 171.1 [M+H]*.

*Note: The provided spectroscopic data is representative and based on analogous structures.
Actual experimental data may vary.

Conclusion

1-Ethylpiperidin-4-amine is a highly versatile and valuable building block for the synthesis of a
wide range of organic molecules, particularly in the context of drug discovery. Its dual amine
functionalities allow for selective and diverse chemical modifications through common and
robust reactions such as amide coupling, reductive amination, and N-alkylation. The resulting
derivatives, incorporating the 1-ethylpiperidine-4-amine scaffold, have shown significant
potential as modulators of important biological targets, including opioid and sigma-1 receptors.
This technical guide provides a foundational understanding of the synthetic utility of 1-
Ethylpiperidin-4-amine and serves as a practical resource for researchers engaged in the
design and synthesis of novel bioactive compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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